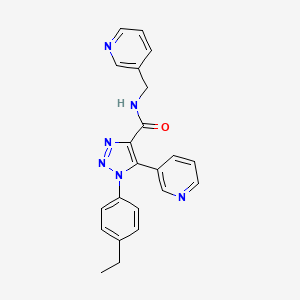

![molecular formula C20H20FN5O5S B2820093 Ethyl 2-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate CAS No. 852170-58-2](/img/structure/B2820093.png)

Ethyl 2-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

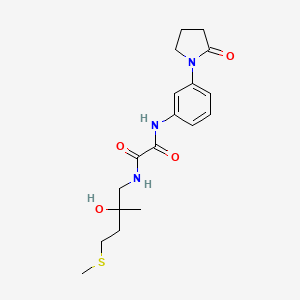

This compound is a complex organic molecule with several functional groups, including a pyrimidine ring, a thioacetamido group, and an ethyl acetate group. It also contains a fluorophenyl group, which suggests that it might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, the fluorophenyl group, and the thioacetamido and ethyl acetate groups would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyrimidine ring might participate in reactions with nucleophiles or electrophiles, and the fluorophenyl group might undergo reactions involving the carbon-fluorine bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, and the pyrimidine ring might contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has demonstrated the synthesis of amino acid ester derivatives containing 5-fluorouracil, showcasing significant inhibitory effects against cancer cells, such as leukaemia HL-60 and liver cancer BEL-7402. These compounds, including derivatives closely related to the compound , have been shown to have selective anti-tumor activities, with certain configurations contributing positively to their efficacy (Xiong et al., 2009), (Xiong Jing, 2011).

Radioligand for Imaging

The compound's framework has been used in the development of selective radioligands for imaging, such as in the synthesis of [18F]PBR111, a derivative for positron emission tomography (PET) imaging of the translocator protein (18 kDa), which is an early biomarker for neuroinflammatory processes (Dollé et al., 2008).

Antimicrobial Activity

Research has led to the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, showing promising antibacterial and antifungal activities. These compounds were evaluated against various pathogens and compared to standard drugs like streptomycin and fusidic acid, highlighting their potential as novel antimicrobial agents (Hossan et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O5S/c1-4-31-14(28)9-22-13(27)10-32-18-15-17(25(2)20(30)26(3)19(15)29)23-16(24-18)11-5-7-12(21)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJMEKVSQHQZSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2820011.png)

![4-(diethylsulfamoyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2820015.png)

![5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one](/img/structure/B2820018.png)

![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2820019.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2820020.png)

![3-Cyclopropyl-6-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2820021.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2820026.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2820027.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2820029.png)